Citalopram N-Oxide Hydrochloride
CAS No.: 62498-71-9
Cat. No.: VC20850008
Molecular Formula: C20H22ClFN2O2
Molecular Weight: 376.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62498-71-9 |
|---|---|
| Molecular Formula | C20H22ClFN2O2 |
| Molecular Weight | 376.8 g/mol |
| IUPAC Name | 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride |
| Standard InChI | InChI=1S/C20H21FN2O2.ClH/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H |
| Standard InChI Key | IVNQZCHENWHXQU-UHFFFAOYSA-N |
| SMILES | C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-].Cl |
| Canonical SMILES | C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-].Cl |
Introduction
Chemical Properties and Structure
Basic Identification
Citalopram N-Oxide Hydrochloride is identified by several key parameters that distinguish it in chemical databases and research settings. The compound possesses distinct identifiers that allow for proper cataloging and reference in pharmaceutical research.
Table 1: Basic Identification Parameters of Citalopram N-Oxide Hydrochloride
| Parameter | Information |
|---|---|
| CAS Number | 62498-71-9 |
| Molecular Formula | C20H22ClFN2O2 |
| Molecular Weight | 376.8 g/mol |
| Parent Compound | Citalopram N-oxide (CID 10068142) |
| Creation Date | 2006-10-25 |
| Last Modified | 2025-03-08 |
The compound is officially recognized in chemical databases with the PubChem CID 10068141, establishing its unique identity in the vast landscape of pharmaceutical compounds . The CAS number serves as a universal identifier across chemical information systems and regulatory frameworks, enabling researchers to track and reference this specific compound with precision and clarity.
Molecular Structure
Citalopram N-Oxide Hydrochloride presents a complex molecular structure derived from its parent compound, citalopram. Its IUPAC name, 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride, reflects the intricate arrangement of functional groups within this molecule. The compound contains a benzofuran ring system substituted with a cyano group, a 4-fluorophenyl moiety, and a dimethylamine oxide group connected via a propyl chain, all in the hydrochloride salt form.
The structural formula of Citalopram N-Oxide Hydrochloride can be represented by several standardized chemical notation systems, including:
-
Standard InChI: InChI=1S/C20H21FN2O2.ClH/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H
-
SMILES: CN+(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-].Cl
This molecular structure explains many of the compound's chemical properties and its relationship to other citalopram-related substances. The presence of the N-oxide group fundamentally distinguishes this compound from citalopram itself, representing a key metabolic modification.
Physical Properties
The physical properties of Citalopram N-Oxide Hydrochloride derive from its molecular structure and salt form. As a hydrochloride salt, it typically exhibits greater stability and solubility in aqueous environments compared to its free base form. These characteristics make it suitable for use as a reference standard in analytical procedures.
The compound contains multiple functional groups that contribute to its chemical reactivity and physical behavior, including:
-
A cyano group that serves as an electron-withdrawing group
-
A fluorine substituent on the phenyl ring providing enhanced metabolic stability
-
The N-oxide functional group that represents the key metabolic modification
-
The hydrochloride salt formation that enhances water solubility
These structural features are critical to understanding the compound's behavior in biological systems and analytical contexts.
Applications and Significance
Pharmaceutical Quality Control
These designations in pharmacopeial standards highlight the compound's significance in pharmaceutical quality assurance. Reference standards of this compound enable analysts to identify and quantify its presence in drug formulations, ensuring that finished products meet strict quality specifications.
Metabolic Pathways and Synthesis
The N-oxidation process typically involves oxidation of the nitrogen atom in the dimethylamine group of citalopram, resulting in the formation of the N-oxide functional group. This transformation represents one of several metabolic pathways for citalopram, alongside demethylation processes that lead to the formation of other metabolites such as demethylcitalopram and didemethylcitalopram.
In pharmaceutical synthesis, Citalopram N-Oxide Hydrochloride may form as an impurity during the manufacturing process of citalopram or escitalopram. Understanding the conditions that promote its formation is essential for process optimization and quality control. The compound serves as a marker for potential degradation or side reactions in the synthesis pathways of these important therapeutic agents.
Research Findings
Formation and Degradation
Research on Citalopram N-Oxide Hydrochloride has focused significantly on understanding its formation as a degradation product under various conditions. This knowledge is essential for predicting the stability profile of citalopram and escitalopram formulations and for developing appropriate storage and handling protocols.
Studies have investigated the conditions that promote the formation of Citalopram N-Oxide Hydrochloride, including:
-
Oxidative stress conditions that can lead to N-oxidation of the tertiary amine group
-
Temperature effects on degradation pathways
-
pH-dependent stability profiles
-
Photolytic and hydrolytic degradation mechanisms
Understanding these degradation pathways helps pharmaceutical scientists develop more stable formulations and appropriate packaging strategies to minimize the formation of this and other impurities during the shelf life of the product.
Analytical Methods
The detection and quantification of Citalopram N-Oxide Hydrochloride in pharmaceutical samples require sophisticated analytical methods. These methods are critical for both quality control during manufacturing and for stability studies during development.
Several analytical techniques have been developed and validated for the determination of Citalopram N-Oxide Hydrochloride:
-
High-Performance Liquid Chromatography (HPLC) with UV detection
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Gas Chromatography (GC) for volatile derivatives
-
Capillary Electrophoresis
These methods typically involve careful sample preparation, chromatographic separation, and detection strategies optimized for sensitivity and specificity. Method validation parameters, including linearity, precision, accuracy, limit of detection, and limit of quantification, must be established to ensure reliable results.
The development of these analytical methods represents an ongoing area of research, with scientists continually seeking to improve sensitivity, reduce analysis time, and enhance the reliability of impurity detection.
Stability Studies
Stability studies involving Citalopram N-Oxide Hydrochloride are essential for understanding the long-term behavior of citalopram and escitalopram formulations. These studies inform shelf-life determinations and storage recommendations for pharmaceutical products.
Stability-indicating analytical methods that can specifically detect and quantify Citalopram N-Oxide Hydrochloride are crucial components of these stability studies. These methods must be capable of distinguishing between the active pharmaceutical ingredient and its degradation products under various stress conditions.
Forced degradation studies, involving exposure to heat, humidity, oxidizing agents, and different pH conditions, help elucidate the degradation pathways that may lead to the formation of Citalopram N-Oxide Hydrochloride. The results of these studies guide the development of robust formulations and appropriate packaging strategies to ensure the stability and efficacy of the final drug product throughout its intended shelf life.
Relation to Citalopram and Escitalopram
Metabolic Relationship
Citalopram N-Oxide Hydrochloride holds a significant position in the metabolic pathway of citalopram, an antidepressant belonging to the selective serotonin reuptake inhibitor class. Citalopram itself functions primarily by inhibiting the reuptake of serotonin in the central nervous system, thereby potentiating serotonergic activity . The metabolic transformation of citalopram to its N-oxide form represents one of several biotransformation pathways for this drug.
The metabolism of citalopram involves several pathways:
-
N-demethylation to form demethylcitalopram and subsequently didemethylcitalopram
-
N-oxidation to form Citalopram N-oxide (the parent compound of Citalopram N-Oxide Hydrochloride)
-
Deamination to form a propionic acid derivative
-
Glucuronidation and sulfation of hydroxylated metabolites
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume